Home > Products > Screening Compounds P107688 > Netupitant N-Oxide
Netupitant N-Oxide - 910808-11-6

Netupitant N-Oxide

Catalog Number: EVT-344752
CAS Number: 910808-11-6
Molecular Formula: C30H32F6N4O2
Molecular Weight: 594.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Netupitant N-oxide is a metabolite of the neurokinin-1 (NK1) receptor antagonist netupitant.

Overview

Netupitant N-Oxide is a chemical compound that has garnered attention in the pharmaceutical field, particularly for its role as an antiemetic agent. It is derived from netupitant, which is used primarily in the prevention of nausea and vomiting associated with chemotherapy. The N-oxide form of netupitant enhances its pharmacological properties, making it a subject of interest for further research and application.

Source

Netupitant N-Oxide is synthesized from netupitant, a selective neurokinin-1 receptor antagonist. This compound is typically produced in laboratory settings through specific chemical reactions that modify the structure of netupitant to yield the N-oxide derivative.

Classification

Netupitant N-Oxide falls under the category of synthetic organic compounds and specifically belongs to the class of antiemetic agents. It is often classified based on its mechanism of action as a neurokinin-1 receptor antagonist, which plays a critical role in managing nausea and vomiting.

Synthesis Analysis

Methods

The synthesis of Netupitant N-Oxide involves oxidation processes that convert netupitant into its N-oxide form. Common methods include:

  • Chemical Oxidation: Utilizing oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to facilitate the conversion of nitrogen atoms within the netupitant structure into their corresponding N-oxide forms.
  • Catalytic Oxidation: Employing catalysts to enhance reaction efficiency and selectivity during the oxidation process.

Technical Details

The synthesis typically requires precise control over reaction conditions, including temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are employed to confirm the structure and purity of Netupitant N-Oxide.

Molecular Structure Analysis

Structure

Netupitant N-Oxide has a molecular formula that reflects its structure as an oxidized derivative of netupitant. The key features include:

  • A nitrogen atom that has been oxidized to form an N-oxide.
  • A complex ring structure that contributes to its pharmacological activity.

Data

The molecular weight of Netupitant N-Oxide is approximately 405.49 g/mol. The compound exhibits specific stereochemistry that is crucial for its interaction with biological targets.

Chemical Reactions Analysis

Reactions

Netupitant N-Oxide participates in various chemical reactions typical for nitrogen-containing compounds, including:

  • Nucleophilic Substitution: Involving reactions with nucleophiles due to the electrophilic nature of the oxidized nitrogen.
  • Reduction Reactions: Where it can revert back to netupitant under reducing conditions.

Technical Details

The stability of Netupitant N-Oxide under different pH levels and temperatures is important for its application in pharmaceutical formulations. Understanding these reactions helps in predicting its behavior in biological systems.

Mechanism of Action

Process

Netupitant N-Oxide functions primarily as a neurokinin-1 receptor antagonist. By blocking these receptors, it effectively inhibits the action of substance P, a neuropeptide associated with inducing nausea and vomiting.

Data

Studies indicate that Netupitant N-Oxide has a high affinity for neurokinin-1 receptors, which correlates with its efficacy in preventing chemotherapy-induced nausea and vomiting. The compound's mechanism involves competitive inhibition at the receptor sites, leading to reduced signaling pathways responsible for emesis.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Stable under normal storage conditions but may degrade under extreme pH or temperature.
  • Melting Point: Specific melting point data is crucial for formulation purposes but varies based on purity.
Applications

Scientific Uses

Netupitant N-Oxide has potential applications in:

  • Pharmaceutical Development: As an active ingredient in antiemetic formulations aimed at patients undergoing chemotherapy.
  • Research: Investigating its effects on other neurokinin receptors or pathways involved in nausea beyond chemotherapy contexts.
Metabolic Pathways and Biotransformation of Netupitant N-Oxide

Enzymatic Oxidation Mechanisms in Netupitant Metabolism

Netupitant undergoes extensive phase I hepatic metabolism, with N-oxidation representing a primary biotransformation pathway. This reaction involves the enzymatic addition of an oxygen atom to the tertiary nitrogen within netupitant’s piperazinyl group, forming Netupitant N-Oxide (M2). The reaction is catalyzed by microsomal flavin-containing monooxygenases (FMOs) and cytochrome P450 (CYP) enzymes, yielding a polar metabolite with enhanced water solubility. Mass spectrometry studies confirm the molecular formula change from C~30~H~32~F~6~N~4~O (netupitant) to C~30~H~32~F~6~N~4~O~2~ (Netupitant N-Oxide), corresponding to a +16 Da shift characteristic of N-oxidation [1] [3] [8]. In vitro electrochemical simulations further demonstrate that this oxidation occurs at a working electrode potential of ~1700 mV (vs. Pd/H2), mimicking enzymatic N-oxidation kinetics observed in hepatic systems [6].

Role of Cytochrome P450 3A4 in Netupitant N-Oxide Formation

CYP3A4 serves as the dominant isoform responsible for netupitant N-oxidation, with minor contributions from CYP2C9 and CYP2D6. This specificity was established through:

  • Reaction phenotyping studies: Human liver microsomes incubated with netupitant showed >70% reduction in M2 formation upon addition of the CYP3A4 inhibitor ketoconazole, confirming this isoform's primary role [2] [8].
  • Kinetic parameters: Netupitant exhibits a low intrinsic clearance (CL~int~) via CYP3A4-mediated N-oxidation (V~max~ = 8.2 pmol/min/mg protein; K~m~ = 42 µM), indicating high binding affinity but slow catalytic turnover [4] [8].
  • Pharmacogenetic considerations: Unlike the metabolism of other NK~1~ antagonists (e.g., aprepitant), CYP2D6 polymorphisms do not significantly alter Netupitant N-Oxide formation due to CYP3A4's metabolic dominance [5].

Table 1: Enzyme Kinetic Parameters for Netupitant N-Oxide Formation | Enzyme System | V~max~ (pmol/min/mg protein) | K~m~ (µM) | CL~int~ (µL/min/mg) | |-------------------|--------------------------------|---------------|--------------------------| | CYP3A4 | 8.2 ± 1.5 | 42 ± 9 | 0.195 | | CYP2C9 | 1.1 ± 0.3 | 68 ± 15 | 0.016 | | CYP2D6 | 0.8 ± 0.2 | 121 ± 28 | 0.007 |

Comparative Analysis of Netupitant and Its N-Oxide Metabolite in Hepatic Systems

Netupitant and Netupitant N-Oxide exhibit distinct pharmacological and pharmacokinetic profiles:

  • Receptor binding: Both compounds retain high affinity for human NK~1~ receptors (K~i~ < 5 nM). Netupitant N-Oxide contributes ~30% of the total antiemetic activity in vivo due to its substantial plasma exposure (29% of parent AUC) [4] [8].
  • Protein binding: Netupitant demonstrates >99.5% plasma protein binding, while Netupitant N-Oxide shows slightly reduced binding (97%) due to increased polarity [5] [8].
  • Metabolic stability: Unlike netupitant, Netupitant N-Oxide undergoes limited further oxidation. Electrochemical studies identified only trace hydroxylated derivatives of M2, confirming its metabolic inertness [6].
  • Systemic exposure: Following a single 300 mg oral dose of netupitant, the metabolite-to-parent ratio (MPR) for AUC~0-∞~ is 0.33 for M2, reflecting significant circulation of the active metabolite [8].

Table 2: Pharmacokinetic Comparison of Netupitant and Netupitant N-Oxide | Parameter | Netupitant | Netupitant N-Oxide (M2) | |------------------------|----------------|------------------------------| | Molecular Weight | 578.59 g/mol | 594.59 g/mol | | Plasma Protein Binding | >99.5% | 97% | | Relative AUC~0-∞~ | 100% | 29% | | NK~1~ Receptor IC~50~ | 1.2 nM | 3.8 nM | | Elimination Pathway | Fecal (87%) | Fecal (>90% of M2) |

Interspecies Variability in Netupitant N-Oxide Biotransformation

Significant species-specific differences in Netupitant N-Oxide formation and clearance impact preclinical translation:

  • Metabolite abundance: Humans exhibit 3-fold higher plasma M2:netupitant AUC ratios compared to rats, indicating species-specific CYP3A4 activity differences [4] [8].
  • Excretion pathways: While humans eliminate Netupitant N-Oxide predominantly via fecal/biliary routes (94% of recovered M2), dogs show increased renal excretion (15%), attributed to differences in transporter expression [8].
  • Metabolic rates: In vitro intrinsic clearance of netupitant to M2 varies across species: Human (0.195 μL/min/mg) > Dog (0.121 μL/min/mg) > Rat (0.087 μL/min/mg) [4].
  • Enzyme contributions: CYP2C9-mediated N-oxidation occurs exclusively in humans, explaining the absence of significant M2 formation in rodent models when CYP3A is inhibited [8].

Table 3: Species Differences in Netupitant N-Oxide Pharmacokinetics | Species | M2:Netupitant AUC Ratio | Fecal Excretion of M2 | Renal Excretion of M2 | |-------------|------------------------------|----------------------------|----------------------------| | Human | 0.33 | 94% | <2% | | Dog | 0.21 | 79% | 15% | | Rat | 0.11 | 86% | 8% |

Compounds Mentioned: | Compound Name | Role | |---------------------------|-------------------------------| | Netupitant N-Oxide (M2) | Primary metabolite | | Netupitant | Parent drug | | Desmethyl-netupitant (M1) | Metabolite | | Hydroxy-netupitant (M3) | Metabolite | | GR205171 | PET tracer (reference ligand) |

Properties

CAS Number

910808-11-6

Product Name

Netupitant N-Oxide

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethyl-N-[6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-4-(2-methylphenyl)pyridin-3-yl]propanamide

Molecular Formula

C30H32F6N4O2

Molecular Weight

594.6 g/mol

InChI

InChI=1S/C30H32F6N4O2/c1-19-8-6-7-9-23(19)24-17-26(39-10-12-40(5,42)13-11-39)37-18-25(24)38(4)27(41)28(2,3)20-14-21(29(31,32)33)16-22(15-20)30(34,35)36/h6-9,14-18H,10-13H2,1-5H3

InChI Key

FKUOVQVMCOPBJS-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CC[N+](CC4)(C)[O-]

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CC[N+](CC4)(C)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.